molecular formula C23H33N3O6S B3182795 Boc-l-lys(dansyl)-oh CAS No. 185504-01-2

Boc-l-lys(dansyl)-oh

Cat. No. B3182795
CAS RN: 185504-01-2
M. Wt: 479.6 g/mol
InChI Key: WBXVVSQZXDFRRT-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-l-lys(dansyl)-oh” is a compound that is often used in research and development . It is also known as Nalpha-Boc-Nepsilon-dansyl-L-lysine .


Synthesis Analysis

The synthesis of “Boc-l-lys(dansyl)-oh” involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . A series of star poly (L-lysine) (PLL) homo- and copolymers with excellent antimicrobial activity and improved biocompatibility were prepared by the combination of ultra-fast ring opening polymerization (ROP) and side-chain modification .


Chemical Reactions Analysis

“Boc-l-lys(dansyl)-oh” undergoes a deprotection process where the Boc group is removed. This process can be facilitated by using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which acts as a reaction medium and catalyst . Another method for the selective deprotection of the N-Boc group involves using oxalyl chloride in methanol .

Scientific Research Applications

Safety and Hazards

“Boc-l-lys(dansyl)-oh” is intended for research and development use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Boc-l-lys(dansyl)-oh is primarily used in the synthesis of star-shaped cationic polypeptides . These polypeptides have shown excellent antimicrobial activity and improved biocompatibility . The primary targets of these polypeptides are both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .

Mode of Action

The mode of action of Boc-l-lys(dansyl)-oh, when used in the synthesis of star-shaped cationic polypeptides, is through the disruption of bacterial membranes . This disruption leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .

Biochemical Pathways

The biochemical pathways affected by Boc-l-lys(dansyl)-oh are related to bacterial survival. By disrupting the bacterial membranes, it interferes with essential processes such as nutrient uptake and waste removal, leading to bacterial death .

Pharmacokinetics

Its use in the synthesis of antimicrobial peptides suggests that it may be designed to maximize bioavailability and minimize toxicity .

Result of Action

The result of the action of Boc-l-lys(dansyl)-oh is the synthesis of star-shaped cationic polypeptides with excellent antimicrobial activity . These polypeptides exhibit low minimum inhibitory concentrations against both Gram-positive and Gram-negative bacteria . They also show high toxicity against various mammalian cell lines .

Action Environment

The action environment can influence the efficacy and stability of Boc-l-lys(dansyl)-oh. Factors such as pH, temperature, and presence of other substances can affect its reactivity and the effectiveness of the resulting polypeptides . .

properties

IUPAC Name

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXVVSQZXDFRRT-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-l-lys(dansyl)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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